1,1-dimethyl-3-(2H-tetrazol-5-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8N6O |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
1,1-dimethyl-3-(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C4H8N6O/c1-10(2)4(11)5-3-6-8-9-7-3/h1-2H3,(H2,5,6,7,8,9,11) |
InChI Key |
XWLUWDHOTAFTBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=NNN=N1 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 1,1 Dimethyl 3 2h Tetrazol 5 Yl Urea and Its Analogues
Direct Synthesis Approaches for 1,1-dimethyl-3-(2H-tetrazol-5-yl)urea
The direct synthesis of the title compound is typically achieved through a linear sequence that first establishes the tetrazole core, followed by the introduction of the urea (B33335) functionality. This modular approach allows for the purification of intermediates and ensures the regiochemical integrity of the final product.
The construction of urea-tetrazole scaffolds generally follows a logical and sequential pathway. A common strategy commences with a precursor molecule containing a nitrile group (-C≡N). This nitrile serves as the electrophilic component for the formation of the tetrazole ring.
A generalized synthetic sequence is as follows:
Tetrazole Formation: The nitrile-containing starting material is converted into a 5-substituted-1H-tetrazole. This is most frequently accomplished via a [3+2] cycloaddition reaction with an azide (B81097) source. The product of this step is typically a 5-substituted aminotetrazole, which serves as a key building block.
Urea Linkage Formation: The exocyclic amino group of the 5-aminotetrazole (B145819) intermediate is then reacted with a suitable carbonyl-containing electrophile to form the urea moiety. For the synthesis of this compound, this involves the introduction of a dimethylaminocarbonyl group.
This stepwise approach is advantageous as it allows for the independent optimization of each reaction and facilitates the synthesis of various analogues by simply changing the precursors in either step.
The [3+2] cycloaddition between a nitrile (organonitrile) and an azide is the most proficient and widely utilized method for the synthesis of 5-substituted-1H-tetrazoles. nih.govmdpi.com This reaction, often referred to as a "click" reaction, is characterized by its high efficiency and atom economy.
The core reaction involves the treatment of an organic nitrile with an azide source, such as sodium azide (NaN₃). nih.gov Due to the high activation energy often associated with this transformation, the reaction typically requires elevated temperatures or the use of catalysts to proceed at a reasonable rate. mdpi.com A variety of catalysts have been developed to facilitate this cycloaddition under milder conditions, including both homogeneous and heterogeneous systems. mdpi.com For instance, transition metal complexes, such as those involving cobalt(II), have been shown to efficiently catalyze the reaction. nih.govmdpi.com Lewis acids are also commonly employed to activate the nitrile group towards nucleophilic attack by the azide. mdpi.com
The general mechanism involves the coordination of the catalyst to either the nitrile or the azide, which lowers the energy barrier for the cycloaddition. nih.govmdpi.com The reaction culminates in the formation of the stable, aromatic tetrazole ring.
Table 1: Examples of Catalysts and Conditions for [3+2] Azide-Nitrile Cycloaddition
| Catalyst/Promoter | Azide Source | Solvent | Temperature | Yield Range | Reference |
| Cobalt(II) Complex | NaN₃ | Methanol | Reflux | High to Quantitative | nih.govmdpi.com |
| Silica Sulfuric Acid | NaN₃ | DMF | Not specified | 72%-95% | nih.gov |
| Yb(OTf)₃ | NaN₃ | Not specified | Not specified | Good | chemicalbook.com |
| No Catalyst (Thermal) | NaN₃ | Various | Elevated | Variable | researchgate.net |
This table is illustrative of common conditions and is not exhaustive.
Once the 5-aminotetrazole intermediate is obtained, the subsequent step is the formation of the urea linkage. The most direct and common method for creating a urea bond is the reaction between an amine and an isocyanate. semanticscholar.orgnih.gov This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable aprotic solvent like DMF, THF, or DCM, without the need for a base. semanticscholar.org
For the synthesis of this compound, two primary pathways utilizing this chemistry can be envisioned:
Pathway A: Reaction of 5-aminotetrazole with a dimethylcarbamoyl derivative. A common reagent for this transformation is dimethylcarbamoyl chloride. The amino group of the tetrazole acts as a nucleophile, attacking the carbonyl carbon of the dimethylcarbamoyl chloride and displacing the chloride ion to form the desired N,N-disubstituted urea. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Pathway B: Generation of a tetrazolyl isocyanate intermediate. The 5-aminotetrazole can be converted into a 5-isocyanatotetrazole intermediate using phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). nih.gov This highly reactive isocyanate is then treated in situ with dimethylamine (B145610) to yield the final product. Care must be taken due to the high toxicity of phosgene and its derivatives. nih.gov
The reaction of amines with isocyanates is a robust and versatile method, forming the cornerstone of many urea synthesis strategies in medicinal and materials chemistry. nih.gov
While direct N-methylation of a pre-formed monosubstituted or unsubstituted urea is possible, it is often not the preferred method for synthesizing 1,1-disubstituted ureas due to challenges with selectivity and the potential for over-methylation. The most efficient and common strategies for introducing the 1,1-dimethyl urea moiety involve using dimethylamine or its synthetic equivalents as a starting material.
The primary method for obtaining the 1,1-dimethylurea (B72202) structure is to react a suitable precursor with dimethylamine, as described in Pathway B of the previous section. Another highly effective approach is the reaction of an amine precursor (in this case, 5-aminotetrazole) with dimethylcarbamoyl chloride.
Alternatively, 1,1-dimethylurea itself can be synthesized separately and then potentially coupled to a tetrazole precursor, although this is a less common route for this specific target. The industrial synthesis of 1,1-dimethylurea often involves the reaction of dimethylamine with sodium cyanate. google.com
Therefore, the "strategy" for achieving the dimethyl urea moiety is less about a post-synthesis methylation step and more about the selection of appropriate starting materials that already contain the dimethylamino group. This approach provides superior control over the final structure and avoids the formation of unwanted byproducts.
Synthesis of Structurally Related Tetrazole-Urea Hybrid Compounds
The modular nature of the synthetic sequences described above lends itself well to the creation of libraries of structurally related tetrazole-urea hybrid compounds. By systematically varying the components used in the synthesis, a wide range of analogues can be accessed for structure-activity relationship (SAR) studies.
Significant structural diversity can be introduced by modifying the urea portion of the molecule. This is achieved by replacing dimethylamine or dimethylcarbamoyl chloride with other amine or isocyanate precursors during the urea formation step. nih.govtandfonline.com
Mono-substituted Ureas: Reacting the 5-isocyanatotetrazole intermediate with ammonia (B1221849) would yield a terminal, unsubstituted urea.
Symmetrically Disubstituted Ureas: While not directly applicable to creating analogues of the target compound, symmetrical ureas are typically formed by reacting an amine with phosgene or its equivalents. nih.gov
Unsymmetrically Substituted Ureas: This is the most common modification for generating analogues. By reacting the 5-isocyanatotetrazole intermediate with various primary or secondary amines (aliphatic, aromatic, or heterocyclic), a diverse array of N,N'-disubstituted or N,N,N'-trisubstituted ureas can be synthesized. nih.govmdpi.com Conversely, 5-aminotetrazole can be reacted with a wide range of commercially available or synthetically prepared isocyanates.
This flexibility allows for the systematic exploration of how different substituents on the urea nitrogen atoms affect the molecule's properties.
Table 2: Examples of Amine Precursors for the Synthesis of Tetrazole-Urea Analogues
| Amine Precursor | Resulting Urea Substitution Pattern | Class of Analogue |
| Methylamine | N-methyl | Mono-substituted (N') |
| Aniline | N-phenyl | Di-substituted (unsymmetrical) |
| Piperidine | N,N-pentamethylene | Tri-substituted (unsymmetrical) |
| Benzylamine | N-benzyl | Di-substituted (unsymmetrical) |
| Diethylamine | N,N-diethyl | Tri-substituted (unsymmetrical) |
This table provides examples of how varying the amine nucleophile can lead to diverse urea backbones.
Substituent Variations on the Tetrazole Ring (e.g., 1H- vs. 2H-tautomers, aryl/alkyl substitutions)
The tetrazole ring system exhibits tautomerism, a phenomenon of considerable importance in determining the chemical and physical properties of its derivatives. For 5-substituted tetrazoles, such as those related to this compound, two principal tautomeric forms exist: the 1H- and 2H-tautomers. The position of the proton on the tetrazole ring influences the molecule's stability, reactivity, and biological interactions.
Theoretical studies on the parent compound, 5-aminotetrazole, have shown that while multiple tautomers are possible, the 2H-amino form is the most energetically preferred in the gas phase. researchgate.net In the solid state, the 1H-form is often predominant. researchgate.net The synthesis of tetrazolyl ureas often starts from 5-aminotetrazole, and the reaction conditions can influence the resulting tautomeric form. The formation of two regioisomers is a common outcome in electrophilic reactions involving the nitrogen atoms of the tetrazole ring. researchgate.net
The synthesis of N-alkyltetrazoles is a common strategy to overcome the issue of tautomerism and to modulate the compound's properties. Alkylation of 5-substituted tetrazoles can occur at either the N1 or N2 position, leading to a mixture of isomers. researchgate.net The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the substituent at the 5-position, and the reaction conditions.
Furthermore, the introduction of various aryl or alkyl substituents onto the tetrazole ring or at the 5-position is a key strategy for creating diverse analogues. The conventional method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide with a nitrile. arabjchem.org This approach allows for the incorporation of a wide range of functional groups. For instance, 5-aryltetrazoles can be synthesized and subsequently N-alkylated to produce hybrid molecules with other heterocyclic systems. nih.gov
| Variation | Description | Synthetic Approach | Key Considerations |
| 1H- vs. 2H-Tautomers | Existence of two isomeric forms based on the position of the proton on the tetrazole ring. | Synthesis from 5-aminotetrazole can yield mixtures. Regioselective synthesis is a key challenge. | The 2H-tautomer is often thermodynamically more stable in the gas phase. researchgate.net The predominant form can vary between solid, solution, and gas phases. researchgate.net |
| Aryl/Alkyl Substitutions | Introduction of aryl or alkyl groups on the tetrazole nitrogen atoms or at the C5 position. | N-alkylation of 5-substituted tetrazoles using alkyl halides. researchgate.net [3+2] cycloaddition of azides with nitriles to form 5-substituted tetrazoles. arabjchem.org | Alkylation can lead to a mixture of N1 and N2 isomers. researchgate.net The choice of synthetic route allows for a wide diversity of substituents. |
Hybridization with Other Heterocyclic Systems (e.g., pyrazoles, imidazo-pyridines, benzimidazoles)
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has been extensively applied to tetrazole derivatives to explore new chemical space and biological activities. The tetrazole-urea scaffold has been linked to various other heterocyclic systems.
Pyrazoles: The combination of pyrazole (B372694) and tetrazole rings has led to the development of novel hybrid compounds. One synthetic approach involves the preparation of a pyrazole intermediate containing a nitrile group, which is then converted to the tetrazole ring via a [3+2] cycloaddition with sodium azide. mdpi.com Another strategy involves the direct N-alkylation of a pyrazole derivative with a tetrazole-containing fragment. arabjchem.org For example, 5-((3-(chloromethyl)-5-methyl-1H-pyrazol-1-yl)methyl)-2-ethyl-2H-tetrazole can be synthesized and subsequently reacted with primary amines to create more complex structures. mdpi.com
Imidazo-pyridines and Benzimidazoles: The synthesis of hybrid molecules incorporating imidazo[1,2-a]pyridines or benzimidazoles often involves multi-component reactions or sequential synthetic steps. For instance, tetracyclic fused imidazo[1,2-a]pyridines can be assembled in a one-pot fashion from 2-aminopyridines, isatins, and isocyanides. nih.gov Hybridization with a tetrazolylurea moiety could potentially be achieved by incorporating one of these components into the tetrazole structure prior to the cyclization reaction.
Similarly, benzimidazole-tetrazole hybrids have been synthesized through the N-alkylation of 5-aryltetrazoles with halogenated benzimidazole (B57391) precursors. For example, 4,5,6,7-tetrabromo-1-(3-chloropropyl)-1H-benzimidazole can be reacted with various 5-aryltetrazoles to yield predominantly 2,5-disubstituted tetrazole derivatives. nih.gov The fusion of benzimidazole and 1,2,3-triazole (another nitrogen-rich heterocycle) has also been achieved through click chemistry, a strategy that could be adapted for tetrazole hybridization. nih.gov
| Heterocyclic System | Synthetic Strategy | Example |
| Pyrazoles | [3+2] cycloaddition of a nitrile-containing pyrazole with an azide. mdpi.com | Synthesis of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives. mdpi.com |
| N-alkylation of a pyrazole with a tetrazole-containing electrophile. arabjchem.org | Reaction of a chlorinated pyrazole-tetrazole intermediate with amines. mdpi.com | |
| Imidazo-pyridines | Multi-component reactions to form the imidazo[1,2-a]pyridine (B132010) core. nih.gov | One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines. nih.gov |
| Benzimidazoles | N-alkylation of a 5-aryltetrazole with a halogenated benzimidazole. nih.gov | Reaction of 4,5,6,7-tetrabromo-1-(3-chloropropyl)-1H-benzimidazole with 5-aryltetrazoles. nih.gov |
| Click chemistry to link the two heterocyclic moieties. nih.gov | Synthesis of benzimidazole-1,2,3-triazole hybrids. nih.gov |
Thiourea (B124793) Analogues and Their Preparation Pathways
Thiourea analogues of this compound, where the carbonyl oxygen is replaced by a sulfur atom, represent another important class of derivatives. These compounds are typically synthesized by reacting 5-aminotetrazole with an appropriate isothiocyanate.
The general preparation pathway involves the reaction of 5-aminotetrazole with an aryl or alkyl isothiocyanate in a suitable solvent. For instance, novel urea and thiourea derivatives of a valsartan (B143634) intermediate, which contains a tetrazole ring, were synthesized by reacting the corresponding amine with various substituted aryl isocyanates and isothiocyanates. researchgate.net Similarly, N′-5-(1H-1,2,3,4-tetrazolyl)-N-aryl formyl thioureas have been designed and synthesized. researchgate.net
Conversely, thiourea derivatives can serve as precursors for the synthesis of tetrazoles. The oxidative desulfurization of 1,3-disubstituted thioureas in the presence of a nucleophile like sodium azide can lead to the formation of 1,5-disubstituted tetrazoles. mdpi.comnih.gov This transformation typically employs a desulfurizing agent, such as a mercury salt. mdpi.com This synthetic transition from thiourea-based compounds to tetrazole derivatives provides a versatile route for generating novel tetrazole scaffolds. sigmaaldrich.com
Investigation of Chemical Reactivity and Derivatization
The chemical reactivity of this compound and its analogues is dictated by the functional groups present: the tetrazole ring, the urea moiety, and any pendant groups.
Transformations Involving the Urea Carbonyl Group
The carbonyl group of the urea moiety is susceptible to nucleophilic attack, although it is generally less reactive than the carbonyls of ketones or esters. Transformations of the urea group can be challenging but offer avenues for further derivatization. Under certain conditions, the urea linkage can be cleaved. More commonly, reactions may involve the N-H proton of a secondary urea, but in the case of the fully substituted this compound, this pathway is blocked.
The synthesis of ureas from carbonyl compounds has been reported, for instance, through the use of a POCl₃ and sodium azide mixture, which can convert ketones directly to ureas. rsc.org While this is a synthetic route to ureas, it also highlights the reactivity of carbonyl precursors. In principle, the urea carbonyl could be converted to a thiocarbonyl group, leading to the corresponding thiourea, or undergo reduction, though these transformations are not commonly reported for this specific class of compounds. Photolysis of related tetrazolones can lead to the formation of carbodiimides, which can then be converted to ureas upon hydrolysis. mdpi.com
Electrophilic and Nucleophilic Substitutions on Pendant Aromatic or Heteroaromatic Rings
When the tetrazolylurea scaffold is functionalized with pendant aromatic or heteroaromatic rings, these rings can undergo electrophilic or nucleophilic substitution reactions, provided they are sufficiently activated.
Electrophilic Aromatic Substitution: If an aryl group attached to the urea or tetrazole moiety contains electron-donating groups, it can undergo typical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution will be directed by the existing substituents on the ring.
Nucleophilic Aromatic Substitution: Conversely, if the pendant aromatic ring is substituted with strong electron-withdrawing groups, it can be susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group (such as a halide) on the aromatic ring. This type of reaction is a powerful tool for introducing a variety of nucleophilic functionalities. Nucleophilic substitution reactions are also common on certain electron-deficient heterocyclic rings like tetrazines. researchgate.net While the tetrazole ring itself is generally resistant to nucleophilic attack, pendant heteroaromatic rings could be designed to undergo such transformations.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR, COSY, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. For 1,1-dimethyl-3-(2H-tetrazol-5-yl)urea, a complete NMR analysis would provide precise information about its molecular framework.
¹H NMR: This would reveal the chemical environment of the hydrogen atoms. One would expect to see a singlet for the six protons of the two equivalent methyl groups (N(CH₃)₂). Another key signal would be the N-H proton of the urea (B33335) linkage, and potentially a broad signal for the N-H proton on the tetrazole ring, which may exchange with solvent. The exact chemical shifts (δ, in ppm) and coupling constants (J, in Hz) are not available in the searched literature.
¹³C NMR: This spectrum would show distinct signals for each unique carbon atom. Expected signals would include a resonance for the methyl carbons, a signal for the urea carbonyl carbon (C=O), and a signal for the carbon atom within the tetrazole ring. Specific chemical shifts for these carbons have not been reported.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms. These experiments would be crucial to confirm the connectivity of the molecule.
Despite the utility of these techniques, specific experimental NMR data (¹H, ¹³C, or 2D) for this compound could not be located in published sources.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands.
Key expected vibrational frequencies (in cm⁻¹) would include:
N-H stretching: Bands for the urea N-H and tetrazole N-H groups, typically in the range of 3100-3500 cm⁻¹.
C-H stretching: For the methyl groups, usually found around 2850-3000 cm⁻¹.
C=O stretching: A strong absorption for the urea carbonyl group, typically between 1630-1680 cm⁻¹.
N=N and C=N stretching: Vibrations associated with the tetrazole ring, appearing in the 1400-1600 cm⁻¹ region.
C-N stretching: Bands corresponding to the various C-N bonds in the molecule.
A definitive FT-IR spectrum with assigned peak frequencies for this compound is not available in the reviewed literature.
Mass Spectrometry (MS, HRMS, LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information from its fragmentation patterns.
Molecular Weight: The nominal mass of this compound (C₄H₈N₆O) is 156 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Fragmentation Analysis: Techniques like Electrospray Ionization (ESI-MS) coupled with tandem MS (MS/MS) would reveal how the molecule breaks apart. Common fragmentation pathways could involve the loss of the dimethylamino group, cleavage of the urea linkage, or fragmentation of the tetrazole ring.
Specific experimental mass spectra or detailed fragmentation analyses for this compound have not been reported in the searched scientific databases.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides definitive data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. An X-ray crystal structure of this compound would confirm the tautomeric form of the tetrazole ring and reveal the planarity of the urea moiety and its orientation relative to the tetrazole ring.
While crystal structures for other urea and tetrazole derivatives have been published researchgate.netresearchgate.netnih.gov, no crystallographic data for this compound could be found.
Elemental Composition Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. For a pure sample of this compound (C₄H₈N₆O), the theoretical elemental composition would be:
Carbon (C): 30.76%
Hydrogen (H): 5.16%
Nitrogen (N): 53.82%
Oxygen (O): 10.25%
Experimental results from an elemental analyzer that match these theoretical values would serve as strong evidence of the sample's purity and empirical formula. However, published reports containing experimental elemental analysis data for this specific compound were not found.
Computational Chemistry and in Silico Modeling
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
DFT studies, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), have been employed to optimize the geometries of related tetrazole and urea (B33335) compounds. scispace.comresearchgate.net These calculations help in determining the most stable arrangement of atoms in space and provide information about the molecule's electronic landscape, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). Such information is vital for understanding the molecule's potential as an electron donor or acceptor in chemical reactions and biological interactions.
Conformational Analysis and Tautomerism Studies of Tetrazole-Urea Systems
Tetrazole-containing compounds are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.govnih.gov For 5-substituted tetrazoles, the proton can reside on different nitrogen atoms of the tetrazole ring, leading to 1H and 2H tautomers. researchgate.netnih.gov Computational studies are essential for determining the relative stabilities of these tautomers.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.comnih.gov This method is extensively used in drug discovery to predict how a small molecule, such as 1,1-dimethyl-3-(2H-tetrazol-5-yl)urea, might interact with a biological target, typically a protein. dovepress.comnih.gov
For tetrazole derivatives, docking studies have been performed to investigate their binding modes and affinities with various enzymes and receptors. dovepress.comnih.govaaup.edu For instance, studies on other tetrazole compounds have explored their interactions with targets like dihydrofolate reductase and DNA gyrase. dovepress.comuobaghdad.edu.iq The results of these simulations, often expressed as a binding energy or docking score, help to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site. acs.org For example, the four nitrogen atoms of the tetrazole ring can participate in multiple hydrogen bonds with receptor residues. acs.org
| Compound Type | Protein Target | Observed Interactions | Reference |
|---|---|---|---|
| Tetrazole hybrids | Klebsiella pneumonia dihydrofolate reductase (4OR7) | High binding affinity, comparable to control compounds. | dovepress.com |
| 5-substituted 1H-tetrazole derivatives | Casein kinase 2 alpha 1 (CSNK2A1) | Side chain donor interactions and ligand exposure at multiple sites. | nih.gov |
| Tetrazole derivatives | Cytochrome P450 3A4 (CYP3A4) | Binding affinities influenced by substituents on the tetrazole ring. | aaup.edu |
| Benzimidazole-tetrazole derivatives | Candida sterol 14-α demethylase (CYP51) | Interaction between azole groups and the heme structure in the active site. | ajgreenchem.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. scispace.comnih.gov QSAR models are built by correlating physicochemical properties or theoretical molecular descriptors of a series of compounds with their experimentally determined activities. researchgate.net
For tetrazole and urea-containing compounds, QSAR studies have been conducted to predict various biological activities, including anticancer and antimicrobial effects. scispace.comresearchgate.net These models can help in predicting the activity of new, unsynthesized compounds and in understanding which structural features are important for the desired biological effect. nih.gov The descriptors used in these models can range from simple properties like molecular weight and lipophilicity to more complex quantum chemical parameters. scispace.com
Molecular Dynamics Simulations for Binding Mode Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the motion of atoms and molecules over time. nih.govmdpi.com In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking and to analyze the binding mode in more detail. bohrium.com
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. nih.govneliti.com These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties. nih.gov
Various online tools and software packages are available to predict ADME properties based on a molecule's structure. aaup.eduneliti.com For tetrazole derivatives, these predictions can include parameters like gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes. aaup.edubohrium.com For example, predictions based on Lipinski's rule of five and the Veber rule can suggest whether a compound is likely to have good oral bioavailability. nih.gov These in silico assessments help to prioritize compounds for further experimental testing and to guide the design of molecules with improved pharmacokinetic profiles. nih.gov
| Property | Predicted Outcome | Implication | Reference |
|---|---|---|---|
| Gastrointestinal (GI) Absorption | High for some derivatives | Good potential for oral absorption. | aaup.edu |
| Blood-Brain Barrier (BBB) Permeability | Generally low | Less likely to cause central nervous system side effects. | aaup.edu |
| Cytochrome P450 (CYP) Inhibition | Some derivatives may inhibit specific CYP enzymes | Potential for drug-drug interactions. | aaup.edu |
| Lipinski's Rule of 5 | Compounds generally comply | Indicates good drug-likeness properties. | nih.gov |
| Veber's Rule | Compounds generally comply | Suggests good intestinal absorption and bioavailability. | nih.gov |
Investigation of Biological Activities and Molecular Mechanisms
Enzyme Inhibition Profiles and Mechanistic Elucidation
Research into tetrazole and urea (B33335) derivatives has revealed a spectrum of enzyme-inhibitory activities. The following subsections explore the specific interactions and mechanistic details of these compounds with several important enzyme targets.
Urea and its derivatives have been extensively studied as inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. This enzymatic action can lead to negative outcomes in both agriculture (nitrogen loss from fertilizers) and medicine (pathogenesis of infections by bacteria like Helicobacter pylori).
While direct inhibitory data for 1,1-dimethyl-3-(2H-tetrazol-5-yl)urea is not extensively documented, studies on related urea, thiourea (B124793), and tetrazole derivatives provide significant insights. A range of synthetic urea and thiourea derivatives have demonstrated good to moderate urease inhibitory activity, with some compounds showing greater potency than the standard inhibitor, acetohydroxamic acid. For instance, certain derivatives have exhibited IC50 values in the micromolar range, with one notable compound recording an IC50 of 10.11 ± 0.11 µM. researchgate.net The mechanism of inhibition by urea-like compounds is often attributed to their ability to interact with the nickel ions in the urease active site, thereby blocking the enzyme's catalytic function.
Furthermore, research on compounds integrating a tetrazole ring has shown remarkable urease inhibitory potential. A series of tetrazole derivatives incorporating pyrrole-2,5-dione moieties displayed significant inhibitory activity, with IC50 values ranging from 1.30 ± 0.11 to 3.59 ± 0.14 µM, surpassing the activity of the standard thiourea (IC50 = 21.4 ± 0.2 µM). researchgate.net Molecular docking studies suggest these compounds effectively bind within the active site of the enzyme. researchgate.net
Table 1: Urease Inhibitory Activity of Structurally Related Compounds
| Compound Class | Representative IC50 Value (µM) | Standard |
|---|---|---|
| Urea Derivative | 10.11 ± 0.11 researchgate.net | Acetohydroxamic acid (27.0 ± 0.5) researchgate.net |
This table presents data for structurally related compounds to infer the potential activity of this compound.
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is a key mediator of inflammation and pain. nih.gov Consequently, selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs.
The tetrazole ring has been effectively utilized as a bioisostere for the sulfonamide (SO2NH2) group found in celecoxib (B62257), a well-known selective COX-2 inhibitor. nih.gov This has led to the design and synthesis of novel tetrazole-based derivatives with potent and selective COX-2 inhibitory activity. nih.govresearchgate.net In one study, a series of tetrazole derivatives incorporating isoxazole (B147169) or pyrazole (B372694) moieties were evaluated. Several of these compounds exhibited potent in vitro COX-2 inhibition, with IC50 values as low as 0.039 µM. nih.gov Notably, some of these compounds displayed superior COX-2 selectivity indices (SI) compared to celecoxib, indicating a higher affinity for COX-2 over COX-1. nih.gov For example, trimethoxy-substituted derivatives showed SI values up to 317.95, which was 1.1-fold higher than that of celecoxib (SI = 282.22). nih.gov
Table 2: In Vitro COX-2 Inhibitory Activity of Tetrazole-Based Derivatives
| Compound ID | Central Moiety | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
|---|---|---|---|
| 3b | Isoxazole | 0.041 nih.gov | 288.05 nih.gov |
| 3c | Isoxazole | 0.039 nih.gov | 317.95 nih.gov |
| 4c | Pyrazole | 0.042 nih.gov | 297.67 nih.gov |
| 5c | Pyrazole | 0.040 nih.gov | 307.50 nih.gov |
| Celecoxib (Reference) | Pyrazole | 0.045 nih.gov | 282.22 nih.gov |
This table showcases the efficacy of tetrazole-containing compounds as selective COX-2 inhibitors.
Protein arginine methyltransferase 1 (PRMT1) is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on proteins. This post-translational modification is crucial for regulating numerous cellular processes, and the dysregulation of PRMT1 is implicated in various diseases, including cancer. nih.govnih.gov
A study focusing on the development of 1-substituted 1H-tetrazole derivatives as PRMT1 inhibitors identified several potent compounds. nih.govnih.gov These molecules were designed to target the substrate arginine-binding site on the enzyme. From this series, compound 9a emerged as the most potent inhibitor with an IC50 value of 1.77 ± 0.11 µM. nih.gov
Mechanistic studies revealed that compound 9a acts as a non-competitive inhibitor with respect to both the methyl donor (SAM) and the substrate (arginine). nih.govnih.gov This suggests that the inhibitor binds to a site on the enzyme distinct from the active sites for SAM and arginine, likely an allosteric site, which then alters the enzyme's conformation and reduces its catalytic efficiency. Furthermore, compound 9a demonstrated strong selectivity for PRMT1 over PRMT5, a type II arginine methyltransferase. nih.govnih.gov
Table 3: PRMT1 Inhibitory Activity of 1-Substituted 1H-Tetrazole Derivatives
| Compound ID | PRMT1 IC50 (µM) |
|---|---|
| 9a | 1.77 ± 0.11 nih.gov |
| 9b | 4.89 ± 0.25 nih.gov |
| 9c | 10.96 ± 0.37 nih.gov |
| 16a | 2.51 ± 0.17 nih.gov |
| 16b | 6.83 ± 0.29 nih.gov |
Data from Sun et al. (2019) highlighting the structure-activity relationship of tetrazole derivatives against PRMT1.
Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2) are serine hydrolases involved in the metabolism of lysophospholipids, which are important signaling molecules. nih.gov These enzymes also function as acyl-protein thioesterases, removing palmitate groups from proteins, a process critical for protein trafficking and signaling. mdpi.com
Direct studies on tetrazole-urea compounds are limited, but significant research on structurally analogous triazole-urea derivatives provides a strong basis for their potential activity. A high-throughput screening campaign identified a micromolar triazole-urea inhibitor which, after several rounds of chemical optimization, yielded ML211, a potent, low-nanomolar dual inhibitor of both LYPLA1 and LYPLA2. nih.govmdpi.com This probe compound operates through a covalent mechanism of action and is active both in vitro and in situ. nih.govmdpi.com
The optimized compound, ML211, inhibits both enzymes with high potency, demonstrating the potential of the urea scaffold linked to a five-membered nitrogen-containing heterocycle to target these enzymes. nih.gov
Table 4: Dual Inhibitory Activity of a Triazole-Urea Analog against LYPLA1/LYPLA2
| Compound ID | Target Enzyme | IC50 (nM) |
|---|---|---|
| ML211 | LYPLA1 | 17 nih.gov |
| ML211 | LYPLA2 | 30 nih.gov |
This table shows data for a structurally similar triazole-urea compound, suggesting the potential of the tetrazole-urea scaffold as a LYPLA inhibitor.
Both 11β-HSD1 and DPP-4 are validated targets for the treatment of type 2 diabetes and metabolic syndrome. 11β-HSD1 converts inactive cortisone (B1669442) to active cortisol, and its inhibition is sought to reduce glucocorticoid-mediated adverse metabolic effects. nih.gov DPP-4 inactivates incretin (B1656795) hormones like GLP-1, so its inhibition enhances glucose-dependent insulin (B600854) secretion.
The tetrazole heterocycle has been identified as a key fragment in the design of inhibitors for both enzymes. researchgate.net A series of 1-[2-(1H-tetrazol-5-yl)-phenyl]-3-phenyl-ureas were synthesized and evaluated for their hypoglycemic activity, with molecular docking studies performed against 11β-HSD1 and DPP-4. These studies indicated that the tetrazolyl-phenyl-urea scaffold can favorably interact with the active sites of these enzymes.
Specifically for 11β-HSD1, a series of 1,5-substituted 1H-tetrazole inhibitors were discovered that possess sub-micromolar potency in cellular assays and are selective for 11β-HSD1 over the related 11β-HSD2 isoform. nih.gov One adamantyl-substituted tetrazole was identified as a particularly promising 11β-HSD1 inhibitor with an IC50 value of 3.7 nM. researchgate.net
For DPP-4, a tetrazolo[1,5-a]pyrimidine (B1219648) derivative was synthesized that exhibited high in vitro inhibitory activity with an IC50 value of 14 nM. This demonstrates that the tetrazole moiety is a key pharmacophore for potent DPP-4 inhibition.
Table 5: Inhibitory Potency of Tetrazole Derivatives against 11β-HSD1 and DPP-4
| Compound Class | Target Enzyme | Representative IC50 Value |
|---|---|---|
| Adamantyl-substituted tetrazole | 11β-HSD1 | 3.7 nM researchgate.net |
| 1,5-substituted 1H-tetrazole | 11β-HSD1 | Sub-micromolar nih.gov |
This table summarizes the high potency of various tetrazole-containing compounds against key metabolic enzyme targets.
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. It is not present in animals, making it an ideal target for herbicides. Sulfonylureas are a major class of ALS-inhibiting herbicides.
The primary mode of action for sulfonylurea herbicides is the potent and selective inhibition of the ALS enzyme. These herbicides bind to a site on the enzyme that blocks a channel leading to the active site, thereby preventing the substrate (pyruvate) from gaining access. This inhibition is not directly competitive with the substrate but rather binds to a regulatory site on the enzyme. The binding of the sulfonylurea herbicide effectively shuts down the production of essential branched-chain amino acids, which halts protein synthesis and cell division, ultimately leading to plant death.
The structure of sulfonylurea herbicides typically consists of an aryl group, a sulfonylurea bridge, and a heterocyclic ring. Structure-activity relationship studies have shown that specific substitutions on both the aryl and heterocyclic rings are crucial for high potency. Although this compound is not a sulfonylurea, the presence of a urea bridge and a heterocyclic (tetrazole) ring are features it shares with this class of herbicides, suggesting a commonality in targeting enzymes with specific binding pockets.
Receptor Ligand Binding and Antagonism Studies (e.g., Angiotensin-II Receptors)
There is no available scientific literature detailing receptor ligand binding and antagonism studies specifically for this compound. While the tetrazole moiety is a key structural feature in a class of drugs known as angiotensin II receptor blockers (ARBs), which are used to treat hypertension, research has focused on more complex molecules. These ARBs typically feature a biphenyl-tetrazole structure, which is significantly different from the simpler this compound. Consequently, no data on its binding affinity, selectivity, or antagonistic activity at angiotensin-II receptors, or any other receptors, could be found.
Anti-inflammatory Pathways and Cellular Mechanisms (e.g., carrageenan-induced models in rats)
Specific data on the anti-inflammatory pathways and cellular mechanisms of this compound are not available in the current body of scientific research. The carrageenan-induced paw edema model in rats is a standard method for evaluating potential anti-inflammatory agents. While a study on a structurally related compound, 1,1-dimethyl-3-(phenyl (1H-tetrazol-1-yl) methyl amino urea (DPMU), showed promising anti-inflammatory activity in this model, no such investigations have been carried out for this compound. Therefore, its effects on inflammatory mediators and cellular pathways are unknown.
Antimicrobial Spectrum and Mechanism of Action against Bacterial and Fungal Strains (e.g., E. coli, Staphylococcus aureus, Acinetobacter baumannii)
There is a lack of published research on the antimicrobial spectrum and mechanism of action of this compound against bacterial and fungal strains. While the broader class of tetrazole derivatives has been explored for antimicrobial properties, with some showing activity against various pathogens, specific data for this compound is absent. Studies on other substituted tetrazole derivatives have shown variable activity; for example, some possess moderate activity against E. coli but are inactive against Staphylococcus aureus. Without direct testing, the antimicrobial potential of this compound remains undetermined.
Antioxidant Mechanisms (e.g., free radical scavenging potential via DPPH assay)
No experimental data exists on the antioxidant mechanisms of this compound, including its free radical scavenging potential as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The DPPH assay is a common and straightforward method to evaluate the antioxidant capacity of chemical compounds. Although the antioxidant properties of various heterocyclic compounds containing tetrazole or urea moieties have been investigated, this compound has not been the subject of such studies.
Broader Research Applications and Patent Landscape
Role as Chemical Probes in Biological Pathway Elucidation
While specific studies detailing the use of 1,1-dimethyl-3-(2H-tetrazol-5-yl)urea as a chemical probe are not extensively documented, the broader class of tetrazole derivatives is recognized for its utility in medicinal chemistry and drug design. Tetrazoles can act as bioisosteres of carboxylic acids and cis-amides, which allows them to interact with biological targets and help in the elucidation of biological pathways. Their unique physicochemical properties, including metabolic stability, contribute to their potential as scaffolds for developing probes to investigate enzyme function and cellular signaling processes. The tetrazole moiety's ability to form multiple hydrogen bonds is a key feature in its interaction with biological receptors.
Exploration as Lead Compounds for Advanced Drug Discovery and Development
Tetrazole-urea hybrids are a significant area of interest in drug discovery, with numerous derivatives being investigated for a wide range of therapeutic applications. The tetrazole ring is a privileged scaffold in medicinal chemistry, appearing in over 20 marketed drugs with activities including anticancer, antibacterial, antiviral, and antihypertensive effects. beilstein-journals.orgnih.govacs.org Its bioisosteric relationship with the carboxylic acid group often leads to improved pharmacological profiles, including enhanced lipophilicity and metabolic stability. beilstein-journals.org
The combination of the tetrazole and urea (B33335) moieties has led to the development of novel compounds with promising biological activities. For instance, various tetrazole derivatives have been synthesized and evaluated for their potential as antihypertensive agents, HIV-1 inhibitors, and for treating neurological disorders. researchgate.netnih.govnih.gov The urea component can contribute to the molecule's ability to form hydrogen bonds with target proteins, a critical factor in drug efficacy.
Table 1: Selected Biological Activities of Tetrazole-Urea Analogues
| Compound Class | Therapeutic Area | Mechanism of Action (if known) | Reference(s) |
|---|---|---|---|
| Tetrazole-Urea Hybrids | Antihypertensive | Angiotensin II receptor antagonism | nih.gov |
| Phenyl-tetrazole-pyrroles | Anti-HIV | Inhibition of gp41 fusion protein | nih.gov |
| Tetrazolylglycine Derivatives | Neuroprotective | NMDA receptor antagonism | vu.edu.au |
| Tetrazole-containing compounds | Anticancer | Various, including kinase inhibition | epo.org |
Potential in Agrochemistry as Herbicidal Agents or Nitrification Inhibitors
The application of tetrazole-urea compounds extends into the field of agrochemistry. Research has demonstrated the potential of certain tetrazole urea derivatives as herbicides. documentsdelivered.com The mode of action for these herbicidal compounds is often related to the inhibition of essential plant enzymes.
Furthermore, both urea and tetrazole-related compounds have been investigated for their roles as nitrification inhibitors. unl.edunih.gov Nitrification inhibitors are crucial in agriculture for improving nitrogen use efficiency from fertilizers by slowing the conversion of ammonium (B1175870) to nitrate, thus reducing nitrogen loss from the soil. nih.gov Compounds like 3,4-dimethylpyrazole phosphate (B84403) (DMPP), a pyrazole (B372694) derivative, are effective in this regard. nih.govresearchgate.net The structural similarities between pyrazoles and tetrazoles suggest that tetrazole-urea hybrids could be designed to exhibit similar inhibitory effects on nitrifying microbes in the soil.
Emerging Areas in Materials Science (e.g., High Energy Density Materials relevant to tetrazole components)
A significant and emerging application for tetrazole derivatives is in the field of materials science, particularly as high-energy-density materials (HEDMs). researchgate.netmdpi.comrsc.org The high nitrogen content (80% by mass in the parent tetrazole ring) and large positive enthalpy of formation make tetrazole-based compounds promising candidates for explosives and propellants. researchgate.netresearchgate.net Upon decomposition, they release large amounts of energy and environmentally benign nitrogen gas. rsc.org
Research in this area focuses on designing novel tetrazole derivatives with a balance of high energy density and good thermal stability. researchgate.netrsc.org Computational studies using density functional theory (DFT) are often employed to predict the detonation properties and thermal stability of newly designed compounds. researchgate.net The introduction of various functional groups onto the tetrazole ring allows for the fine-tuning of these properties.
Table 2: Properties of Tetrazole Derivatives as High-Energy-Density Materials
| Property | Significance | Typical Values for Designed Derivatives | Reference(s) |
|---|---|---|---|
| Heat of Formation (HOF) | Higher HOF leads to greater energy release | 340.2 to 1312.8 kJ mol⁻¹ | researchgate.net |
| Density | Higher density correlates with better detonation performance | 1.49 to 2.38 g cm⁻³ | researchgate.net |
| Detonation Velocity (D) | A measure of the explosive's power | 6.14 to 11.7 km s⁻¹ | researchgate.net |
| Detonation Pressure (P) | Another indicator of explosive performance | 14.9 to 67.7 GPa | researchgate.net |
Analysis of Academic Patent Literature Pertaining to Synthesis and Applications of Tetrazole-Urea Analogues
The patent landscape for tetrazole-urea analogues reflects their broad utility and commercial potential. Numerous patents have been filed covering the synthesis of these compounds and their applications in various fields.
In the pharmaceutical sector, patents often focus on novel tetrazole-urea derivatives with specific biological activities, such as anti-ulcer or antihypertensive properties. google.com These patents typically describe the synthesis of a series of related compounds and provide data on their efficacy in biological assays. Processes for the efficient and safe synthesis of tetrazole derivatives are also a subject of patent applications, aiming to overcome challenges such as the use of potentially toxic reagents like organo-tin azides. google.comgoogle.com
In agrochemistry, patents may cover the use of tetrazole-urea compounds as active ingredients in herbicidal formulations or as nitrification inhibitors in fertilizers. google.com These patents highlight the importance of these compounds in improving crop yields and promoting sustainable agricultural practices.
The synthesis of tetrazole derivatives is a well-explored area in the patent literature, with various methods being described, including the widely used [3+2] cycloaddition of azides with nitriles or isocyanides. researchgate.netresearchgate.netresearchgate.net
Concluding Remarks and Future Research Trajectories for Tetrazole-Urea Hybrid Compounds
The exploration of this compound and its analogues has unveiled a class of compounds with remarkable versatility. The fusion of the tetrazole and urea functionalities creates a molecular scaffold that can be readily modified to achieve a wide array of chemical and biological properties.
Future research in this area is likely to follow several key trajectories:
Rational Drug Design: The continued application of computational modeling and structure-activity relationship (SAR) studies will facilitate the design of more potent and selective drug candidates targeting a broader range of diseases.
Advanced Materials: The quest for safer and more powerful high-energy-density materials will drive the synthesis and characterization of novel tetrazole-based compounds with optimized performance and stability.
Sustainable Agrochemistry: The development of more effective and environmentally friendly herbicides and nitrification inhibitors based on the tetrazole-urea scaffold will be crucial for ensuring global food security.
Novel Synthetic Methodologies: The discovery of new and more efficient synthetic routes to tetrazole-urea derivatives will be essential for their large-scale production and accessibility for various applications.
Q & A
Q. How can isotope-labeling (e.g., ¹⁵N) aid in metabolic pathway elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
